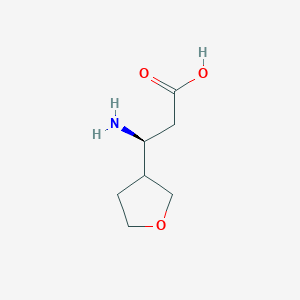

(3S)-3-amino-3-(oxolan-3-yl)propanoic acid

Descripción

(3S)-3-Amino-3-(oxolan-3-yl)propanoic acid (CAS: 1604680-73-0) is a non-proteinogenic amino acid derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the β-carbon of the propanoic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol . The oxolane ring introduces a saturated oxygen heterocycle, which influences its polarity, solubility, and conformational stability. No significant hazards are reported for this compound, though comprehensive toxicological studies may be lacking .

Propiedades

Fórmula molecular |

C7H13NO3 |

|---|---|

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(oxolan-3-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |

Clave InChI |

XXVHEYJMCXECKB-GDVGLLTNSA-N |

SMILES isomérico |

C1COCC1[C@H](CC(=O)O)N |

SMILES canónico |

C1COCC1C(CC(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxypropanoic acid and oxirane.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of suitable solvents like ethanol or water.

Industrial Production Methods

Industrial production methods for (3S)-3-amino-3-(oxolan-3-yl)propanoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution systems, and high-throughput purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.

Reduction: Reduction reactions can target the oxolane ring, leading to ring-opening and formation of linear amino alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Linear amino alcohols.

Substitution: Various substituted amino acids depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, (3S)-3-amino-3-(oxolan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its structural similarity to natural amino acids makes it a useful tool for probing enzyme mechanisms and designing enzyme inhibitors.

Medicine

In medicinal chemistry, (3S)-3-amino-3-(oxolan-3-yl)propanoic acid is explored for its potential as a therapeutic agent. Its ability to mimic natural amino acids allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.

Mecanismo De Acción

The mechanism by which (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (3S)-3-amino-3-(oxolan-3-yl)propanoic acid and related β-substituted amino acids:

Structural and Functional Analysis

- Oxolan vs. Aromatic Substituents: The oxolan ring in the target compound confers rigidity and moderate polarity, contrasting with the aromatic phenyl or furan groups in analogs.

- Functional Group Diversity: The methoxycarbonyl group in (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride () introduces ester functionality, increasing susceptibility to hydrolysis compared to the stable oxolan ring .

Research Findings and Gaps

- Enantiomeric Control: Chiral resolution techniques, such as SFC (), are pivotal for ensuring enantiopurity in β-substituted amino acids .

- Synthetic Challenges : The absence of synthesis data for the target compound limits direct comparison; future studies should address scalable routes and yield optimization.

Actividad Biológica

(3S)-3-amino-3-(oxolan-3-yl)propanoic acid, a compound belonging to the class of amino acids, has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features an oxolane (tetrahydrofuran) ring which may influence its interaction with biological systems. Understanding the structure is crucial for elucidating its biological activity.

Antioxidant Properties

Recent studies have indicated that derivatives of (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exhibit significant antioxidant activity. In one study, several derivatives were analyzed using the DPPH radical scavenging assay, demonstrating notable scavenging capabilities comparable to established antioxidants like ascorbic acid. The structure-activity relationship (SAR) revealed that specific substituents on the oxolane ring enhance antioxidant efficacy .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies using A549 lung cancer cells demonstrated that certain derivatives can reduce cell viability significantly. For instance, compounds derived from (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exhibited up to 50% reduction in cell viability compared to untreated controls .

Table 1: Anticancer Activity of (3S)-3-amino-3-(oxolan-3-yl)propanoic acid Derivatives

| Compound ID | Cell Line | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 50 | Apoptosis induction |

| Compound 2 | HeLa | 45 | Cell cycle arrest |

| Compound 3 | MCF7 | 40 | Inhibition of proliferation |

The mechanisms underlying the biological activities of (3S)-3-amino-3-(oxolan-3-yl)propanoic acid are multifaceted:

- Antioxidant Mechanism : The ability to scavenge free radicals is primarily attributed to the oxolane moiety, which stabilizes radical species through electron donation.

- Anticancer Mechanism : The anticancer effects are believed to be mediated through apoptosis and inhibition of cell proliferation pathways. Studies suggest that these compounds may activate caspases and induce mitochondrial dysfunction in cancer cells .

Case Studies

A pivotal study evaluated the effects of (3S)-3-amino-3-(oxolan-3-yl)propanoic acid on various cancer cell lines. The findings indicated a dose-dependent response where higher concentrations led to increased cytotoxicity in malignant cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.